molecular formula C20H36O3 B13776366 Vitamin P hydrate

Vitamin P hydrate

Cat. No.: B13776366
M. Wt: 324.5 g/mol
InChI Key: HKPSXNGFSBKXJY-ZZVHNJBTSA-N
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Description

Vitamin P hydrate, also known as rutin hydrate or quercetin-3-rutinoside hydrate, is a flavonoid glycoside. Flavonoids are a group of plant compounds known for their antioxidant properties. Vitamin P was initially thought to be a vitamin when it was first extracted from an orange in 1930, but it is now recognized as a group of compounds called flavonoids . Rutin hydrate is found in various plants, including citrus fruits, buckwheat, and tea.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rutin hydrate involves the extraction of rutin from plant sources. The process typically includes:

    Extraction: Plant materials rich in rutin, such as buckwheat or citrus peels, are subjected to solvent extraction using ethanol or methanol.

    Purification: The extract is then purified using techniques like column chromatography to isolate rutin.

    Hydration: The isolated rutin is then hydrated to form rutin hydrate.

Industrial Production Methods: In industrial settings, rutin hydrate is produced by large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Rutin hydrate undergoes various chemical reactions, including:

    Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.

    Hydrolysis: Acidic or enzymatic hydrolysis of rutin results in the formation of quercetin and rutinose.

    Glycosylation: Rutin can undergo glycosylation to form different glycosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., using glycosidases) are used for hydrolysis.

    Glycosylation: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.

Major Products:

    Quercetin: A major product of rutin hydrolysis.

    Rutinose: A disaccharide formed from the hydrolysis of rutin.

Scientific Research Applications

Rutin hydrate has a wide range of applications in scientific research:

Mechanism of Action

Rutin hydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Rutin hydrate is compared with other flavonoids such as:

    Quercetin: The aglycone form of rutin, known for its potent antioxidant properties.

    Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory effects.

    Hesperidin: A flavonoid found in citrus fruits, known for its vascular protective effects.

**Uniqueness

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

2-[(1E,3Z,5E,7Z)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene;trihydrate

InChI

InChI=1S/C20H30.3H2O/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6;;;/h7-8,10-11,13-14H,9,12,15H2,1-6H3;3*1H2/b10-8+,14-13+,16-7-,17-11-;;;

InChI Key

HKPSXNGFSBKXJY-ZZVHNJBTSA-N

Isomeric SMILES

C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C.O.O.O

Canonical SMILES

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C.O.O.O

Origin of Product

United States

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